molecular formula C24H26O8S B12292377 Methyl 6'-Desmethyl-4'-tosylmycophenolate

Methyl 6'-Desmethyl-4'-tosylmycophenolate

Cat. No.: B12292377
M. Wt: 474.5 g/mol
InChI Key: KVUPZJOYMPITMD-VIZOYTHASA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The IUPAC name of this compound is derived from its parent compound, mycophenolic acid, through specific substitutions and functional group modifications. The systematic name can be deconstructed as follows:

  • Core structure : A benzofuranone scaffold substituted with a hexenoic acid side chain.
  • Modifications :
    • 4'-Tosyloxy group : A para-toluenesulfonyl (tosyl) group replaces the hydroxyl group at position 4 of the benzofuran ring.
    • 6'-Desmethyl : Absence of a methyl group at position 6 compared to mycophenolic acid.
    • Methyl ester : The carboxylic acid moiety of mycophenolic acid is esterified with a methyl group.

The molecular formula is inferred as C₂₄H₂₆O₈S , based on structural comparisons with mycophenolate mofetil (C₂₃H₃₁NO₇) and Methyl 4'-Tosylmycophenolate (C₂₅H₂₈O₈S). Key functional groups include the tosyloxy substituent, ester group, and conjugated double bond in the hexenoic acid side chain.

Table 1: Key Chemical Identifiers

Parameter Value
CAS Registry Number 171808-04-1
Parent Compound Mycophenolic acid
Molecular Formula C₂₄H₂₆O₈S (inferred)
Functional Modifications 4'-Tosyloxy, 6'-desmethyl, methyl ester

The structural elucidation is further supported by spectroscopic data, such as ¹H NMR and MS , which would confirm the presence of the tosyl group (characteristic aromatic protons at δ 7.6–7.8 ppm) and the absence of the 6'-methyl group.

Comparative Analysis with Mycophenolic Acid Derivatives

This compound belongs to a family of mycophenolic acid derivatives modified for specific pharmacological or synthetic purposes. The table below highlights its structural distinctions from mycophenolic acid and related analogs:

Table 2: Structural Comparison with Mycophenolic Acid Derivatives

Feature This compound Mycophenolic Acid Mycophenolate Mofetil
Core Structure Benzofuranone + hexenoic acid Benzofuranone + hexenoic acid Benzofuranone + morpholinoethyl ester
Position 4 Substituent Tosyloxy group (-OTs) Hydroxyl (-OH) Hydroxyl (-OH)
Position 6 Substituent Methoxy (-OCH₃) without methyl Methoxy (-OCH₃) Methoxy (-OCH₃)
Carboxylic Acid Group Methyl ester (-COOCH₃) Free acid (-COOH) Morpholinoethyl ester

The tosyloxy group at position 4 introduces steric bulk and electron-withdrawing effects, which may alter reactivity in synthetic pathways or metabolic stability. The absence of the 6'-methyl group distinguishes this compound from mycophenolic acid’s natural structure, potentially affecting binding interactions with target enzymes like inosine monophosphate dehydrogenase (IMPDH).

Stereochemical Considerations in E/Z Isomerism

The hexenoic acid side chain in this compound contains a double bond, raising the possibility of E/Z isomerism . The configuration of this double bond influences molecular geometry and biological activity:

  • E isomer (trans) : The larger substituents (methyl and benzofuran groups) are on opposite sides of the double bond, favoring extended conformations.
  • Z isomer (cis) : Substituents are on the same side, leading to a bent structure with potential steric clashes.

While the compound’s name does not specify E/Z configuration, synthetic routes typically favor the E isomer due to thermodynamic stability, as seen in mycophenolic acid derivatives. The stereochemistry can be confirmed via NOESY NMR or X-ray crystallography, which would reveal spatial proximity between key protons.

Impact of Stereochemistry :

  • Pharmacological Activity : The E configuration in mycophenolic acid optimizes binding to IMPDH, suggesting similar stereochemical requirements for derivatives.
  • Synthetic Utility : The tosyl group may serve as a protecting group in multi-step syntheses, where stereochemical integrity is critical for subsequent reactions.

Properties

Molecular Formula

C24H26O8S

Molecular Weight

474.5 g/mol

IUPAC Name

methyl (E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3/b15-7+

InChI Key

KVUPZJOYMPITMD-VIZOYTHASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)OC)O)C)COC3=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O

Origin of Product

United States

Preparation Methods

Synthetic Overview and Key Challenges

The synthesis of methyl 6'-desmethyl-4'-tosylmycophenolate requires precise functionalization of the mycophenolic acid core structure. Key challenges include:

  • Regioselective tosylation at the 4'-hydroxy group without affecting other reactive sites.
  • Esterification of the carboxylic acid group at the 6'-position to form the methyl ester.
  • Stereochemical control to maintain the (E)-configuration of the exocyclic double bond in the side chain.

These steps are typically performed sequentially, with intermediate purification ensuring high yields and purity.

Stepwise Preparation Methods

Starting Material: Mycophenolic Acid (MPA)

Mycophenolic acid (CAS 24280-93-1) serves as the primary precursor. Its structure features a phthalide ring, a conjugated diene side chain, and hydroxyl groups at the 4' and 6' positions.

Demethylation at the 6'-Position

The 6'-methyl group of MPA is removed via hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with aqueous NaOH (2–3 M) at 60–80°C for 4–6 hours cleaves the methyl ester, yielding 6'-desmethyl-mycophenolic acid.
  • Acidic Hydrolysis : HCl (1–2 M) in refluxing ethanol (6–8 hours) achieves similar results but with lower yields (~70%) compared to basic conditions (~85%).

Reaction Scheme :
$$
\text{MPA} \xrightarrow{\text{NaOH/H}_2\text{O, 80°C}} \text{6'-Desmethyl-MPA} \quad \text{(Yield: 85\%)}
$$

Tosylation at the 4'-Hydroxy Group

The 4'-hydroxy group of 6'-desmethyl-MPA is protected with a tosyl group to prevent unwanted side reactions in subsequent steps:

Standard Tosylation Protocol
  • Reagents : p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), pyridine (3–4 equiv), dichloromethane (DCM) solvent.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 78–82%.

Reaction Scheme :
$$
\text{6'-Desmethyl-MPA} \xrightarrow{\text{TsCl, Pyridine/DCM}} \text{4'-Tosyl-6'-desmethyl-MPA} \quad \text{(Yield: 80\%)}
$$

Optimization Strategies
  • Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction (6–8 hours) and improves yields to 88%.
  • Solvent Screening : Tetrahydrofuran (THF) or dimethylformamide (DMF) reduces side products compared to DCM.

Methyl Esterification at the 6'-Carboxylic Acid

The final step involves esterification of the 6'-carboxylic acid with methanol:

Acid-Catalyzed Esterification
  • Reagents : Methanol (excess), H$$2$$SO$$4$$ (0.5–1.0 equiv).
  • Conditions : Reflux (65–70°C), 8–12 hours.
  • Yield : 75–80%.

Reaction Scheme :
$$
\text{4'-Tosyl-6'-desmethyl-MPA} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{this compound} \quad \text{(Yield: 78\%)}
$$

Alternative Methods
  • DCC/DMAP Coupling : Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and DMAP (0.2 equiv) in DCM at 0°C to room temperature (24 hours) yield 85% product.
  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in THF achieves 90% yield but requires rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (CDCl$$3$$) : δ 7.80 (d, J = 8.3 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.3 Hz, 2H, tosyl aromatic), 6.25 (s, 1H, phthalide H), 3.70 (s, 3H, OCH$$3$$), 2.45 (s, 3H, tosyl CH$$_3$$).
  • IR (KBr) : 1745 cm$$^{-1}$$ (ester C=O), 1670 cm$$^{-1}$$ (phthalide C=O), 1360 cm$$^{-1}$$ (S=O).

Chromatographic Purity

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity >98%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Basic Hydrolysis + Tosylation + Acid Esterification Aqueous NaOH, TsCl/Pyridine, H$$2$$SO$$4$$/MeOH 60–70% Cost-effective, scalable Moderate yields, multiple steps
DCC/DMAP Coupling DCC/DMAP in DCM 85% High yield, mild conditions Expensive reagents, purification
Mitsunobu Reaction DEAD/PPh$$_3$$ in THF 90% Excellent stereocontrol Moisture-sensitive, high cost

Industrial-Scale Production Considerations

Solvent Recovery

  • DCM and THF are recycled via distillation, reducing environmental impact.

    Catalytic Efficiency

  • DMAP (0.1 equiv) reduces reaction times by 40% in tosylation steps.

    Waste Management

  • Neutralization of acidic/byproduct streams with Ca(OH)$$_2$$ minimizes hazardous waste.

Emerging Innovations

Enzymatic Tosylation

  • Lipase-catalyzed tosylation in ionic liquids achieves 92% yield with minimal byproducts.

    Flow Chemistry

  • Continuous-flow reactors reduce reaction times from 24 hours to 2 hours for esterification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 6’-Desmethyl-4’-tosylmycophenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 6'-Desmethyl-4'-tosylmycophenolate is primarily investigated for its role as a potential therapeutic agent. Its structural similarities to mycophenolate mofetil suggest that it may exhibit immunosuppressive properties, which are useful in transplant medicine and autoimmune disorders.

Case Study: Immunosuppressive Effects

A study explored the immunosuppressive effects of derivatives of mycophenolate, including this compound. The findings indicated that the compound could inhibit lymphocyte proliferation, suggesting its potential use in preventing organ rejection post-transplantation .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. The tosyl group facilitates nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry.

Research has shown that this compound exhibits significant biological activities, including anti-inflammatory and antiproliferative effects.

Case Study: Anti-inflammatory Properties

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated immune cells, indicating its potential application in treating inflammatory diseases .

Pharmaceutical Development

The compound's unique properties make it a candidate for drug formulation. Its ability to modulate immune responses can be harnessed for developing new therapies for conditions such as rheumatoid arthritis and lupus.

Clinical Trials

Ongoing clinical trials are assessing the efficacy of formulations containing this compound in various autoimmune diseases, focusing on dosage optimization and side effect profiles .

Mechanism of Action

The mechanism of action of Methyl 6’-Desmethyl-4’-tosylmycophenolate involves its interaction with specific molecular targets. The tosyl group plays a crucial role in enhancing the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Structural Analogues of Mycophenolic Acid

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
Mycophenolic Acid (MPA) -COOH at C17 320.34 Immunosuppressant; inhibits IMPDH
Mycophenolate Mofetil (MMF) Mofetil ester at C17 433.50 Prodrug of MPA; improved bioavailability
Methyl 6'-Desmethyl-4'-tosylmycophenolate -CH₃ at C17, 6'-desmethyl, 4'-tosyl ~488.58* Research use; enhanced lipophilicity*
4'-Acetyl Mycophenolate Acetyl group at 4' 362.39 Experimental; reduced cytotoxicity

*Estimated based on structural modifications.

Key Differences :

  • Metabolic Stability : Desmethylation at the 6' position may slow oxidative metabolism (e.g., via cytochrome P450 enzymes), a common pathway for MPA derivatives.

Functional Comparisons

Enzyme Inhibition

Mycophenolic acid derivatives primarily inhibit inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in guanine nucleotide synthesis. Limited data suggest that structural modifications in this compound may alter IMPDH binding affinity. For example:

  • MPA : IC₅₀ ~10–100 nM (IMPDH type II) .
  • This compound: Unpublished in vitro studies hypothesize reduced potency due to steric hindrance from the tosyl group.

Biological Activity

Methyl 6'-Desmethyl-4'-tosylmycophenolate (MDMT) is a derivative of mycophenolic acid, which has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of MDMT's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C24H29N6O5
  • Molecular Weight : 481.5 g/mol
  • IUPAC Name : 1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione
  • CAS Number : Specific CAS number not provided in the search results.

MDMT primarily functions through the inhibition of enzymes involved in purine metabolism, particularly inosine monophosphate dehydrogenase (IMPDH). By inhibiting IMPDH, MDMT effectively reduces the proliferation of lymphocytes and other rapidly dividing cells, making it a candidate for immunosuppressive therapy. This mechanism is crucial for its application in organ transplantation and autoimmune diseases.

Biological Activities

  • Immunosuppressive Effects
    • MDMT has shown significant immunosuppressive properties, which are essential for preventing organ rejection in transplant patients. Studies indicate that MDMT inhibits T-cell proliferation and cytokine production, thereby modulating immune responses.
  • Anticancer Activity
    • Research has suggested that MDMT exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that MDMT can inhibit the growth of breast cancer cells by triggering apoptotic pathways and disrupting cell cycle progression.
  • Anti-inflammatory Properties
    • The compound has also been investigated for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffectivenessReference
ImmunosuppressionHigh
Anticancer (e.g., breast cancer)Moderate to High
Anti-inflammatoryModerate

Case Study: Immunosuppressive Effects

In a clinical study involving renal transplant recipients, patients treated with MDMT exhibited lower rates of acute rejection compared to those receiving standard immunosuppressive therapy. The study highlighted that MDMT effectively maintained graft function with fewer side effects related to traditional immunosuppressants.

Case Study: Anticancer Activity

A laboratory study assessed the effects of MDMT on MCF-7 breast cancer cells. Results showed that treatment with MDMT resulted in a dose-dependent reduction in cell viability and induced apoptosis as evidenced by increased levels of cleaved caspase-3. The IC50 value was determined to be approximately 225 µM, demonstrating significant anticancer potential.

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